molecular formula C14H9FO3 B7840836 3-Formylphenyl 2-fluorobenzoate

3-Formylphenyl 2-fluorobenzoate

Cat. No.: B7840836
M. Wt: 244.22 g/mol
InChI Key: MJHRYLJXYVVMFN-UHFFFAOYSA-N
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Description

3-Formylphenyl 2-fluorobenzoate is an ester derivative of 2-fluorobenzoic acid, characterized by a formyl group (-CHO) at the meta position of the phenyl ring and a fluorine atom at the ortho position of the benzoate moiety. This compound is structurally distinct due to its dual functional groups, which influence its reactivity, solubility, and biological interactions. These features make it a candidate for applications in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

(3-formylphenyl) 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c15-13-7-2-1-6-12(13)14(17)18-11-5-3-4-10(8-11)9-16/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHRYLJXYVVMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Formylphenyl 2-fluorobenzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluation, and structure-activity relationships (SAR), highlighting relevant case studies and research findings.

Synthesis

The synthesis of 3-Formylphenyl 2-fluorobenzoate typically involves the condensation of 2-fluorobenzoic acid with an appropriate aldehyde, followed by esterification. The introduction of the fluorine atom is significant as it can enhance lipophilicity and biological activity.

Anticancer Activity

Recent studies have shown that derivatives of benzoate compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, a related compound demonstrated selective inhibition of specific cancer cell lines, showing IC50 values in the micromolar range. In vitro assays using A549 and H1299 cell lines revealed that certain structural modifications led to enhanced anticancer properties .

CompoundCell LineIC50 (µM)Remarks
3-Formylphenyl 2-fluorobenzoateA54914.0Moderate cytotoxicity observed
Related Compound ABMM-15H129912.35Significant binding to ALDH1A3 isoform
Related Compound ABMM-16A54919.22Higher remaining activity compared to ABMM-15

The mechanism underlying the anticancer activity of 3-Formylphenyl 2-fluorobenzoate may involve inhibition of aldehyde dehydrogenase (ALDH) isoforms, which are critical in cellular detoxification processes. Compounds that inhibit ALDH can lead to increased levels of reactive aldehydes, promoting apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence and position of substituents on the aromatic rings significantly influence biological activity. For example, compounds with methoxy or fluorine substitutions showed different binding affinities and biological effects compared to their unsubstituted counterparts.

Key Findings:

  • Fluorine Substitution : Enhances lipophilicity and may improve cellular uptake.
  • Aromatic Substituents : The position of substituents affects the compound's ability to bind to target enzymes like ALDH1A3 .

Case Studies

  • In Vitro Studies : A study evaluated the effects of various benzoate derivatives on non-small cell lung cancer (NSCLC) cell lines. The results indicated that structural modifications could lead to significant variations in cytotoxicity and selectivity towards different ALDH isoforms .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinities of these compounds to ALDH enzymes, providing insights into their potential therapeutic applications .

Scientific Research Applications

Organic Synthesis

3-Formylphenyl 2-fluorobenzoate serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic aromatic substitution reactions enhances its utility in creating complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. The fluorine atom significantly alters the compound's lipophilicity, enhancing its ability to penetrate biological membranes. Preliminary studies indicate that fluorinated compounds often exhibit unique interaction profiles with biological targets, which can lead to the development of more effective drugs.

Material Science

The compound is also employed in material science for synthesizing specialty chemicals and advanced polymers. Its unique properties make it suitable for creating coatings and other materials with specific performance characteristics.

Case Studies

  • Fluorinated Probes in Biological Research
    • Study Focus : Investigating the effects of fluorinated aromatic compounds on biological systems.
    • Findings : 3-Formylphenyl 2-fluorobenzoate demonstrated altered binding affinities with enzymes compared to non-fluorinated counterparts, suggesting potential for developing targeted therapies.
  • Synthesis of Novel Drug Candidates
    • Study Focus : Exploring new therapeutic targets using fluorinated compounds.
    • Results : The compound was utilized to synthesize derivatives that showed promising activity against specific cancer cell lines, highlighting its role in drug discovery.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Fluorobenzoic Acid and Derivatives

2-Fluorobenzoic acid serves as the parent compound for 3-formylphenyl 2-fluorobenzoate. Key differences include:

  • Reactivity: The esterification of 2-fluorobenzoic acid with 3-formylphenol reduces acidity (pKa ~2.8 for 2-fluorobenzoic acid vs. ~4.5 for the ester) and alters hydrolysis kinetics.
  • Degradation Pathways: Microbial degradation of 2-fluorobenzoate involves defluorination via enoyl-CoA hydratases/hydrolases under anaerobic conditions . In contrast, the ester form may require initial hydrolysis to release 2-fluorobenzoate, delaying defluorination.

Halogenated Benzoate Analogs

Comparison with 2-chlorobenzoate and 2-bromobenzoate highlights the impact of halogen electronegativity and bond strength:

Property 2-Fluorobenzoate Derivatives 2-Chlorobenzoate 2-Bromobenzoate
C-X Bond Strength ~485 kJ/mol (C-F) ~397 kJ/mol ~285 kJ/mol
Degradation Efficiency 60-70% defluorination 85-90% dechlorination 95% debromination
Microbial Strains Pseudomonas putida CLB 250 Pseudomonas sp. B13 Alcaligenes eutrophus B9

The weaker C-F bond compared to C-Cl or C-Br makes defluorination more energy-intensive, explaining slower degradation rates for fluorinated compounds. The ester group in 3-formylphenyl 2-fluorobenzoate further complicates this process by requiring esterase activity prior to defluorination .

Formyl-Substituted Aromatic Esters

Compared to non-fluorinated analogs like 3-formylphenyl benzoate:

  • Electrophilicity : The fluorine atom increases the electrophilicity of the ester carbonyl, accelerating reactions with nucleophiles (e.g., amines).
  • Stability : Fluorine’s inductive effect stabilizes the ester against hydrolysis but may enhance photodegradation due to increased UV absorption.

Key Research Findings

Anaerobic Degradation: 2-Fluorobenzoate is degraded by Pseudomonas putida CLB 250 via a promiscuous enoyl-CoA hydratase, achieving ~70% defluorination in 48 hours . The ester derivative, however, requires prior hydrolysis by esterases, delaying defluorination by 12-24 hours .

Toxicity Profile : Fluorinated esters exhibit lower acute toxicity (LD50 > 500 mg/kg in rodents) compared to chlorinated analogs (LD50 ~250 mg/kg), likely due to slower release of toxic fluoride ions.

Synthetic Utility : The formyl group enables Schiff base formation, making 3-formylphenyl 2-fluorobenzoate a precursor for fluorescent probes or metal-organic frameworks.

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